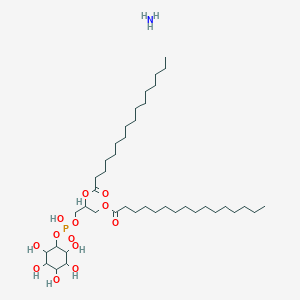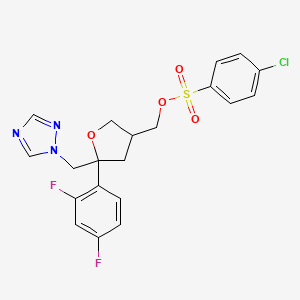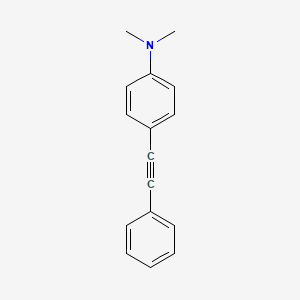![molecular formula C45H72O13 B15285227 22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)
22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oligomycin A, 26-hydroxy-28-oxo- is a macrolide antibiotic that was first discovered in 1954. It is produced by the bacterium Streptomyces diastatochromogenes. This compound is well-known for its ability to inhibit the FO part of H±ATP synthase, making it a valuable tool in the study of mitochondrial function and bioenergetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oligomycin A, 26-hydroxy-28-oxo- involves several steps. One notable method includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of Oligomycin A, 26-hydroxy-28-oxo- typically involves the fermentation of Streptomyces diastatochromogenes. The bacterial strain is cultured under specific conditions to maximize the yield of the antibiotic. The fermentation broth is then processed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Oligomycin A, 26-hydroxy-28-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Kornblum oxidation mentioned earlier is a key reaction in its synthesis .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide is used as an oxidizing agent in the Kornblum oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as hydroxylamine and 1-aminopyridine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Oligomycin A, such as 33-dehydrooligomycin A and other chemically modified forms .
Applications De Recherche Scientifique
Oligomycin A, 26-hydroxy-28-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of ATP synthase and the bioenergetics of cells.
Biology: Researchers use it to investigate mitochondrial function and the role of ATP in cellular processes.
Industry: The compound is used in the development of new antibiotics and antifungal agents.
Mécanisme D'action
Oligomycin A, 26-hydroxy-28-oxo- exerts its effects by binding to the FO part of H±ATP synthase. This binding inhibits the translocation of protons across the mitochondrial membrane, thereby blocking ATP synthesis. The inhibition occurs because the compound blocks access to the carboxyl group of Glu59 in the ATPase, preventing proton translocation .
Comparaison Avec Des Composés Similaires
- Oligomycin B
- Oligomycin C
- Rutamycin B
Comparison: Oligomycin A, 26-hydroxy-28-oxo- is unique due to its specific inhibitory action on the FO part of H±ATP synthase. While Oligomycin B and Oligomycin C share similar structures and functions, they differ in their side chains and overall potency. Rutamycin B, another related antibiotic, also targets ATP synthase but has a different chemical structure .
Propriétés
Formule moléculaire |
C45H72O13 |
|---|---|
Poids moléculaire |
821.0 g/mol |
Nom IUPAC |
22-ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3 |
Clé InChI |
UWEZMQMMPORRMH-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
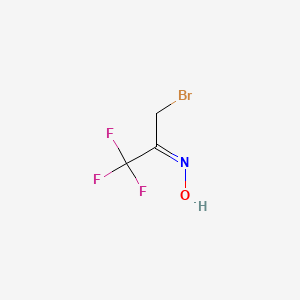
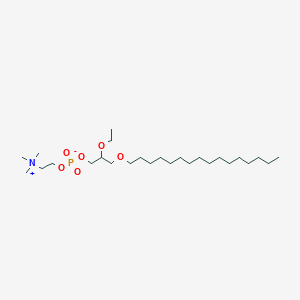

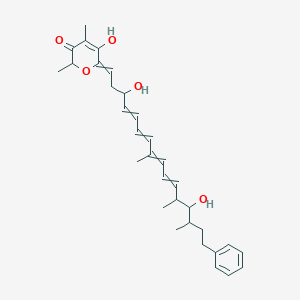
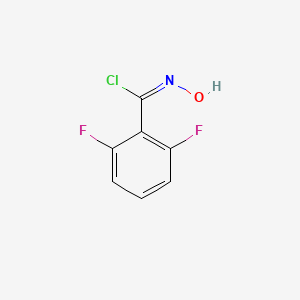
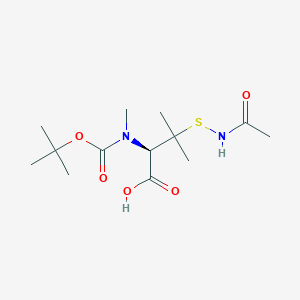
![(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15285203.png)
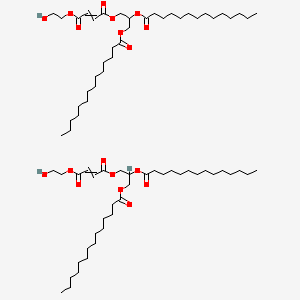
![14-(1-Hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B15285208.png)
![N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B15285210.png)
